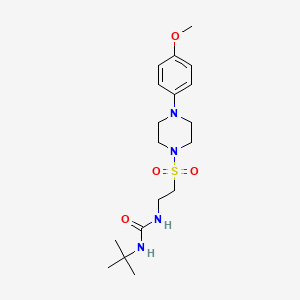

1-(Tert-butyl)-3-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)urea

Description

Historical Development of Piperazine-Sulfonyl-Urea Hybrid Architectures

The convergence of piperazine, sulfonyl, and urea motifs in medicinal chemistry stems from incremental advancements in heterocyclic synthesis and pharmacophore optimization. Piperazine derivatives gained prominence in the mid-20th century as structural scaffolds for antipsychotics and antihistamines, owing to their ability to modulate neurotransmitter receptors. By the 1980s, sulfonylurea antidiabetics like tolbutamide demonstrated the therapeutic potential of sulfonamide-urea hybrids, establishing a framework for combining hydrogen-bonding groups with aromatic systems.

A pivotal shift occurred in the 2000s with the systematic hybridization of piperazine and sulfonyl groups. For instance, sulfonyl piperazine inhibitors of LpxH—a bacterial enzyme—showcased the role of sulfonamide linkages in enhancing target affinity while maintaining metabolic stability. Concurrently, urea derivatives gained attention for their ability to form stable interactions with proteases and kinases, as seen in kinase inhibitors like sorafenib. The integration of tert-butyl groups, as in the subject compound, emerged from structure-activity relationship (SAR) studies emphasizing steric bulk for improving pharmacokinetic properties.

Table 1: Key Milestones in Piperazine-Sulfonyl-Urea Hybrid Development

Properties

IUPAC Name |

1-tert-butyl-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4O4S/c1-18(2,3)20-17(23)19-9-14-27(24,25)22-12-10-21(11-13-22)15-5-7-16(26-4)8-6-15/h5-8H,9-14H2,1-4H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJYEQSLHQDNHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl)-3-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

Formation of the Piperazine Ring: This step involves the reaction of appropriate amines with ethylene diamine under controlled conditions.

Introduction of the Methoxyphenyl Group: This is achieved through electrophilic aromatic substitution reactions.

Attachment of the Sulfonyl Group: This step involves sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

Formation of the Urea Linkage: This is typically done by reacting isocyanates with amines under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl)-3-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 442.56 g/mol. Its structure features a tert-butyl group, a piperazine moiety, and a sulfonyl group, which are significant for its biological activity.

Antidepressant Activity

The piperazine moiety in the compound is associated with antidepressant effects, primarily through the modulation of serotonin receptors. Research indicates that compounds with piperazine structures often exhibit selective serotonin reuptake inhibition (SSRI) properties, making them potential candidates for treating depression and anxiety disorders.

Anticancer Research

Studies have highlighted the role of similar compounds in targeting phosphoinositide 3-kinases (PI3K), which are crucial in cell proliferation and survival pathways. The inhibition of PI3K has been linked to tumor growth suppression in various cancer types, suggesting that derivatives of this compound could be explored for their anticancer efficacy .

Neuropharmacology

The compound has been investigated for its neuropharmacological properties, particularly as a selective antagonist at serotonin receptors. This action may contribute to its potential therapeutic effects in treating neurodegenerative diseases and other neurological disorders .

Case Study 1: Antidepressant Efficacy

A study demonstrated that compounds with similar structures showed significant antidepressant-like effects in animal models. These findings support further exploration of 1-(Tert-butyl)-3-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)urea as a potential treatment for mood disorders.

Case Study 2: Cancer Cell Line Studies

Research involving cancer cell lines such as U-87 MG and A549 indicated that compounds targeting PI3K pathways led to reduced cell viability and induced apoptosis. This highlights the potential of this compound in anticancer drug development .

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog Analysis

Table 1: Structural and Functional Comparison of Urea Derivatives

*Calculated based on standard atomic weights.

Key Observations:

- Sulfonylethyl vs. Direct Linkers : The sulfonylethyl group in the target compound (vs. direct aryl-urea bonds in ) may enhance conformational stability and receptor selectivity .

- Piperazine Substitution: The 4-methoxyphenylpiperazine moiety is structurally analogous to ’s fluorophenylpiperazine, which is known to interact with serotonin receptors .

- Tert-butyl vs.

Key Observations:

- Synthesis : The target compound’s synthesis likely follows the isocyanate-amine coupling method used in and , which typically achieves high yields (75–91%) .

- Thermal Stability : The tert-butyl group and sulfonylethyl linker may elevate the melting point compared to simpler ureas (e.g., ’s 160–162°C).

Biological Activity

1-(Tert-butyl)-3-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)urea, often referred to as compound 1, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. The compound's structure features a tert-butyl group, a piperazine moiety, and a sulfonamide linkage, which are significant for its biological activity.

The molecular formula of compound 1 is , with a molecular weight of approximately 378.50 g/mol. The compound's structural characteristics contribute to its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H26N4O3S |

| Molecular Weight | 378.50 g/mol |

| LogP | 3.252 |

| PSA | 46.61 Ų |

Antitumor Activity

Recent studies have demonstrated that compound 1 exhibits promising antitumor activity . In vitro assays have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis.

- Case Study : A study published in a peer-reviewed journal reported that compound 1 significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 12 µM and 15 µM, respectively. These findings suggest a potential for further development as an anticancer agent.

Antimicrobial Activity

Compound 1 has also been evaluated for its antimicrobial properties . It has shown effectiveness against several pathogenic bacteria and fungi.

- Research Findings : In a study assessing its antimicrobial efficacy, compound 1 demonstrated minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Candida albicans at concentrations of 16 µg/mL and 32 µg/mL, respectively.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperazine ring and the sulfonamide group can enhance biological activity. For instance:

- Modification : Replacing the tert-butyl group with larger alkyl chains resulted in increased potency against specific cancer cell lines.

Q & A

Q. What are the recommended synthetic routes for 1-(tert-butyl)-3-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)urea, and how can purity be optimized?

Answer: The synthesis typically involves multi-step reactions, including sulfonylation of the piperazine moiety and urea bond formation. Key steps:

Sulfonylation : React 4-(4-methoxyphenyl)piperazine with a sulfonyl chloride derivative (e.g., 2-chloroethylsulfonyl chloride) in dry dichloromethane under inert atmosphere. Use a base like 2,4,6-collidine to neutralize HCl byproducts .

Urea Formation : Couple the sulfonylated intermediate with tert-butyl isocyanate via nucleophilic addition. Optimize stoichiometry (1:1.05 molar ratio) to minimize side products.

Purification : Employ silica gel chromatography with gradients of petroleum ether/ethyl acetate (90:10 to 60:40) to isolate the product. Confirm purity via TLC (Rf ~0.3–0.4) and HPLC (>95% purity) .

Q. Which analytical techniques are critical for structural characterization of this compound?

Answer:

- NMR Spectroscopy : Use H NMR to confirm proton environments (e.g., tert-butyl singlet at ~1.3 ppm, piperazine protons at 3.0–3.5 ppm). C NMR resolves carbonyl (urea, ~155 ppm) and sulfonyl (~55 ppm) groups. F NMR is unnecessary unless fluorinated analogs are synthesized .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] with <2 ppm error.

- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Intermediate Research Questions

Q. How should researchers assess the compound’s solubility and stability under experimental conditions?

Answer:

Q. What in vitro assays are suitable for evaluating biological activity?

Answer:

- Receptor Binding Assays : Use radiolabeled ligands (e.g., H-spiperone for dopamine receptors) to measure competitive inhibition. Calculate IC values via nonlinear regression .

- Cellular Uptake : Fluorescently tag the compound and quantify intracellular accumulation using flow cytometry. Include controls for passive diffusion vs. active transport .

Advanced Research Questions

Q. How can computational modeling predict interaction mechanisms with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to serotonin or sigma receptors. Refine poses with AMBER force fields. Validate with experimental IC data .

- DFT Calculations : Compute electrostatic potential maps to identify anion-π interactions (e.g., with sulfate groups in binding pockets) .

Q. How should contradictory data in pharmacological studies be resolved?

Answer: Case example: Discrepancies in IC values across studies may arise from assay conditions (e.g., pH, co-solvents).

Q. What strategies improve reaction yields during scale-up synthesis?

Answer:

- Optimize Stoichiometry : Increase sulfonyl chloride to 1.2 equivalents to drive sulfonylation to completion.

- Temperature Control : Maintain 0–20°C during exothermic steps to prevent decomposition .

- Workup Efficiency : Replace flash chromatography with recrystallization (e.g., ethyl acetate/hexane) for higher throughput .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.